

JNJ-1289: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: JNJ-1289

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An In-depth Analysis of the Potent and Selective Allosteric Inhibitor of Human Spermine Oxidase

This technical guide provides a detailed overview of **JNJ-1289**, a novel small molecule inhibitor of human spermine oxidase (hSMOX). **JNJ-1289** serves as a critical tool for researchers investigating the role of polyamine catabolism in various pathological conditions, including inflammation and cancer. This document outlines its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

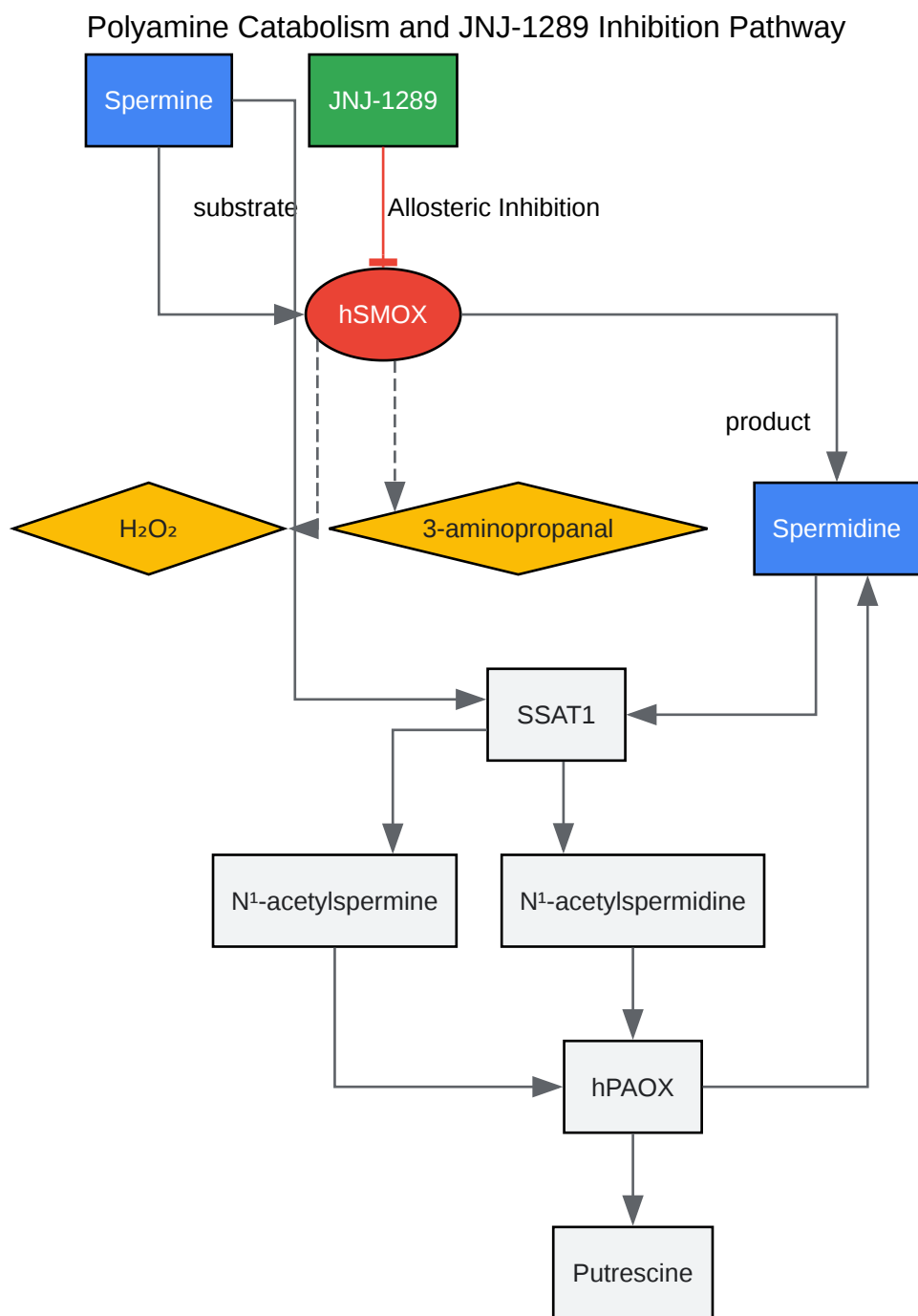
JNJ-1289 is a potent and selective, competitive and allosteric inhibitor of human spermine oxidase (hSMOX).^[1] Its chemical identity and key properties are summarized in the table below.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 4-((4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)amino)phenol |
| CAS Number | 792898-18-1[2][3] |
| Molecular Formula | C16H12N4OS[2][3] |
| Molecular Weight | 308.36 g/mol [2][3] |
| SMILES | <chem>N(C1=NC(C=2N3C(=NC2)C=CC=C3)=CS1)C4=CC=C(O)C=C4</chem> [3] |
| Appearance | Light yellow to yellow solid[1] |

Mechanism of Action and Signaling Pathway

JNJ-1289 functions as a highly selective allosteric inhibitor of hSMOX, a key enzyme in the polyamine catabolism pathway.[1] Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in various diseases. hSMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and an aldehyde as byproducts. These byproducts can contribute to oxidative stress and cellular damage, linking hSMOX activity to inflammation and cancer progression.

JNJ-1289 binds to an allosteric site on the hSMOX enzyme, rather than the active site.[1] This binding induces a conformational change in the enzyme, leading to a time-dependent inhibition of its catalytic activity.[1] This allosteric inhibition provides a high degree of selectivity for hSMOX over other related enzymes like human N1-acetylpolyamine oxidase (hPAOX) and LSD1.[1][4]



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Caption: Polyamine catabolism pathway and the allosteric inhibition of hSMOX by **JNJ-1289**.

Quantitative Data

The inhibitory activity of **JNJ-1289** has been characterized through various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme | Conditions | Reference |
|---------------------------------|---------|--------|----------------------|-----------|
| IC ₅₀ | 50 nM | hSMOX | - | [1] |
| IC ₅₀ | 127 nM | hSMOX | 0 h pre-incubation | [4] |
| IC ₅₀ | 8 nM | hSMOX | 2 h pre-incubation | [4] |
| K _i (apparent) | 1.4 μM | hSMOX | Initial weak complex | [1] |
| Selectivity (IC ₅₀) | >2 μM | hPAOX | - | [1][4] |
| Selectivity (IC ₅₀) | >2 μM | LSD1 | - | [1][4] |
| ΔT _m | 11.3 °C | hSMOX | Thermal Shift Assay | [4][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **JNJ-1289**, primarily based on the work by Diaz et al. (2022).

High-Throughput Screening (HTS) for hSMOX Inhibitors

A sensitive biochemical assay was employed for the high-throughput screening to identify inhibitors of hSMOX.

- **Enzyme and Substrate Preparation:** Recombinant human SMOX (hSMOX) was expressed and purified. Spermine was used as the substrate.
- **Assay Buffer:** The assay was performed in a buffer optimized for hSMOX activity.
- **Compound Screening:** A library of compounds, including **JNJ-1289**, was screened at a defined concentration.
- **Reaction Initiation and Incubation:** The reaction was initiated by adding spermine to the enzyme-inhibitor mixture. The reaction was incubated for a specific time at a controlled

temperature.

- **Detection:** The production of hydrogen peroxide (H_2O_2), a byproduct of the hSMOX reaction, was measured using a fluorescent probe (e.g., Amplex Red) and a plate reader.
- **Data Analysis:** The percentage of inhibition was calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO).

Time-Dependent Inhibition Assay

To characterize the time-dependent inhibition of hSMOX by **JNJ-1289**, the following protocol was used:

- **Pre-incubation:** hSMOX enzyme was pre-incubated with varying concentrations of **JNJ-1289** for different time points (e.g., 0 hours and 2 hours) at room temperature.
- **Reaction Initiation:** The enzymatic reaction was initiated by the addition of the substrate, spermine.
- **Measurement:** The reaction velocity was measured by monitoring the rate of H_2O_2 production.
- **IC₅₀ Determination:** The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays against hPAOX and LSD1

The selectivity of **JNJ-1289** was assessed against other oxidoreductases.

- **Enzymes:** Recombinant human N1-acetylpolyamine oxidase (hPAOX) and Lysine-specific demethylase 1 (LSD1) were used.
- **Substrates:** N¹-acetylspermine was used as the substrate for hPAOX, and a methylated histone H3 peptide was used for LSD1.
- **Assay Conditions:** The assays were performed under conditions optimal for each respective enzyme.

- **Inhibition Measurement:** The inhibitory activity of **JNJ-1289** against hPAOX and LSD1 was measured at various concentrations to determine the IC₅₀ values.

X-ray Crystallography for Co-crystal Structure

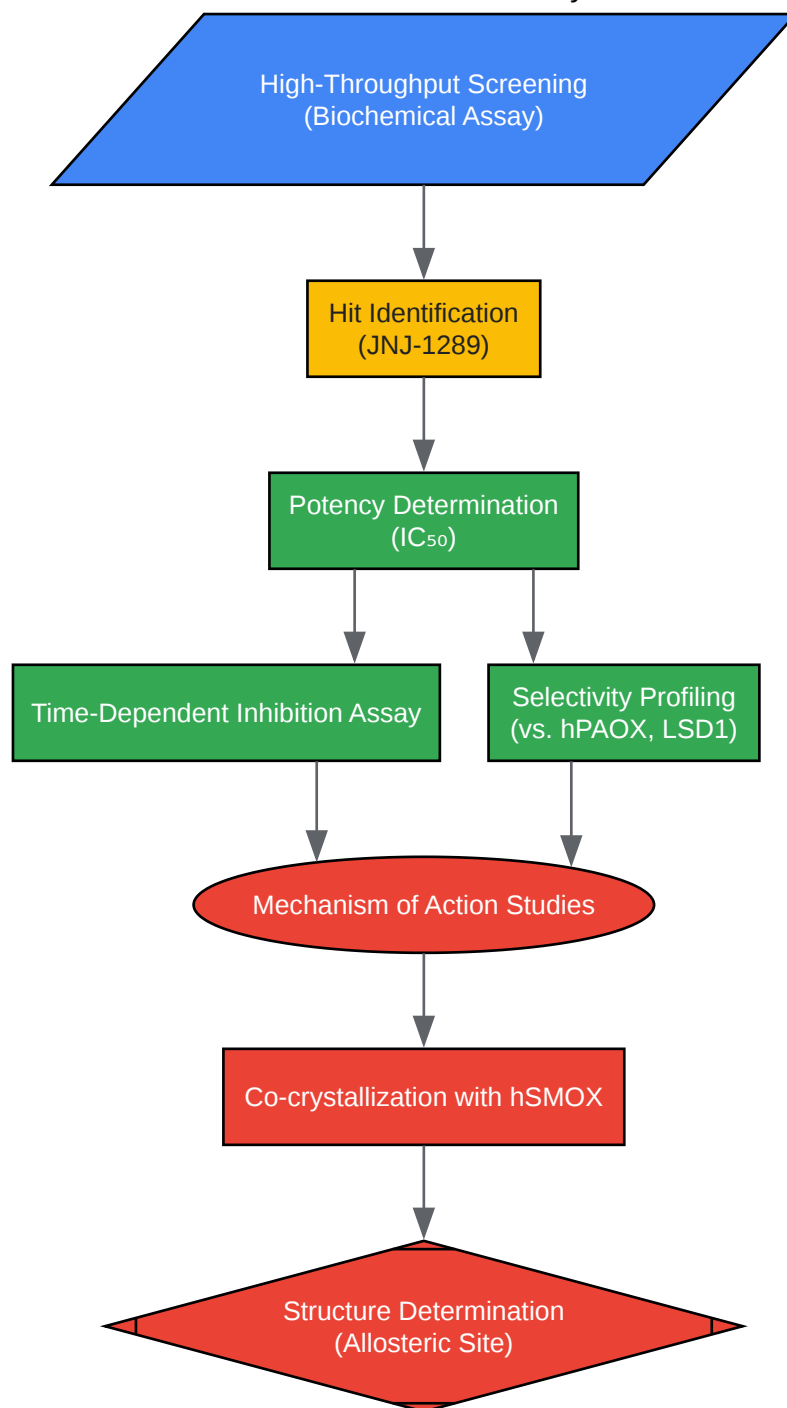
The co-crystal structure of hSMOX in complex with **JNJ-1289** was determined using the following general steps:

- **Protein Crystallization:** The engineered hSMOX construct was crystallized using vapor diffusion methods.
- **Soaking:** The apo-hSMOX crystals were soaked in a solution containing **JNJ-1289**.
- **Data Collection:** X-ray diffraction data were collected from the soaked crystals at a synchrotron source.
- **Structure Determination and Refinement:** The structure was solved by molecular replacement using the apo-hSMOX structure as a model, and the structure was refined to high resolution.

Experimental Workflow

The discovery and characterization of **JNJ-1289** followed a structured experimental workflow, as depicted in the diagram below.

Experimental Workflow for JNJ-1289 Discovery and Characterization

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Caption: Workflow for the identification and characterization of **JNJ-1289** as a hSMOX inhibitor.

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